molecular formula C9H14O3SSi B101806 Trimethylsilyl benzenesulfonate CAS No. 17882-06-3

Trimethylsilyl benzenesulfonate

Cat. No.: B101806
CAS No.: 17882-06-3
M. Wt: 230.36 g/mol
InChI Key: JCUPGHJJFSUZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl benzenesulfonate is an organosilicon compound with the molecular formula C9H14O3SSi. It is known for its versatility and reactivity in synthetic organic chemistry. This compound combines the properties of both trimethylsilyl and benzenesulfonate groups, making it a valuable reagent in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

Trimethylsilyl benzenesulfonate (KTSS) is primarily used as a flame retardant for bisphenol-A based polycarbonate (PC) . Its primary target is the PC material, where it acts to increase the flame retardancy of the material .

Mode of Action

The mode of action of KTSS involves several key steps. Firstly, it has a great migration ability to the burning polymer surface facilitated by the trimethylsilyl group . This allows it to reach the areas where it is most needed during a fire. Secondly, it releases active alkaline species that promote the charring process of PC . This charring process helps to slow down the burning and reduce the spread of the fire. Lastly, it stabilizes the char by silicon , which further enhances the flame retardancy.

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the case of KTSS, we can consider its similar properties in the context of its application in PC. KTSS is incorporated into the PC material, where it is distributed throughout the material. Upon heating, it migrates to the burning surface and releases active species

Result of Action

The result of the action of KTSS is an increased flame retardancy of the PC material. Specifically, at a loading of 0.02%, KTSS enables PC to achieve a solid UL-94 V0 rating and a limiting oxygen index (LOI) value of 34.4%, representing an increase of 8.5 units . This means that the material is much less likely to catch fire and spread the fire if it does. In addition to the exceptional flame retardancy, PC/KTSS retains excellent physical properties of PC .

Action Environment

The action of KTSS is influenced by the environment in which it is used. For example, the temperature at which the PC material is exposed can affect the migration ability of KTSS and its subsequent release of active species . Furthermore, KTSS is 7 times less water soluble , which means it is less likely to leach out in a high-humidity environment compared to other flame retardants. This makes it a more stable and effective flame retardant in various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilyl benzenesulfonate can be synthesized by reacting trimethylchlorosilane with benzenesulfonic acid. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl benzenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethylsilyl benzenesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Trimethylsilyl benzenesulfonate is unique due to its combination of trimethylsilyl and benzenesulfonate groups, which provide enhanced flame retardancy and lower water solubility compared to other similar compounds. This makes it a more effective and stable flame retardant for polycarbonate materials .

Properties

IUPAC Name

trimethylsilyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3SSi/c1-14(2,3)12-13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUPGHJJFSUZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170548
Record name Trimethylsilyl benzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17882-06-3
Record name Silanol, 1,1,1-trimethyl-, 1-benzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17882-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylsilyl benzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylsilyl benzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilyl benzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylsilyl benzenesulfonate
Reactant of Route 2
Reactant of Route 2
Trimethylsilyl benzenesulfonate
Reactant of Route 3
Reactant of Route 3
Trimethylsilyl benzenesulfonate
Reactant of Route 4
Trimethylsilyl benzenesulfonate
Reactant of Route 5
Trimethylsilyl benzenesulfonate
Reactant of Route 6
Reactant of Route 6
Trimethylsilyl benzenesulfonate
Customer
Q & A

ANone: Trimethylsilyl benzenesulfonate acts as a latent acid by remaining relatively unreactive until it comes into contact with water []. Upon contact with water, it undergoes hydrolysis, transforming into benzenesulfonic acid. Benzenesulfonic acid, with a pKa of less than 2, is a strong acid that can then promote adhesion or sealing processes. This controlled release of acid is particularly useful in nonaqueous compositions where premature acidification could be detrimental.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.